molecular formula C8H14O B14743746 trans-2,6-Dimethyl cyclohexanone CAS No. 766-43-8

trans-2,6-Dimethyl cyclohexanone

Cat. No.: B14743746
CAS No.: 766-43-8
M. Wt: 126.20 g/mol
InChI Key: AILVYPLQKCQNJC-BQBZGAKWSA-N
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Description

Significance of Cyclohexanone (B45756) Derivatives in Organic Stereochemistry

Cyclohexanone and its derivatives are pivotal in the field of organic stereochemistry due to their well-defined, non-planar chair and boat conformations. The six-membered ring is conformationally mobile, and the introduction of substituents creates a landscape of different energy states, influencing the molecule's preferred shape and reactivity. The carbonyl group in the cyclohexanone ring introduces polarity and a site for a wide array of chemical transformations, making these compounds excellent substrates for studying the stereochemical outcomes of reactions.

Research on cyclohexanone derivatives has been instrumental in developing and refining key stereochemical concepts, including:

Conformational Analysis: Understanding the relative stabilities of different chair and boat conformations, and the energetic penalties associated with axial versus equatorial substituent placement.

Stereoelectronic Effects: Investigating how the spatial arrangement of orbitals influences reactivity, such as the preference for nucleophilic attack on the carbonyl carbon from either the axial or equatorial face.

1,3-Diaxial Interactions: Quantifying the steric strain that arises from the close proximity of axial substituents on the same face of the cyclohexane (B81311) ring.

Overview of Isomerism in 2,6-Dimethylcyclohexanone (B152311) (cis and trans)

The presence of two methyl groups at the C-2 and C-6 positions of the cyclohexanone ring gives rise to two diastereomers: cis-2,6-dimethylcyclohexanone and trans-2,6-dimethylcyclohexanone. These isomers are distinct chemical compounds with different physical and chemical properties.

cis-2,6-Dimethylcyclohexanone: In the most stable chair conformation of the cis isomer, one methyl group occupies an axial position while the other is in an equatorial position. Through a ring-flip, the axial methyl group becomes equatorial and the equatorial methyl group becomes axial. These two conformers are enantiomeric and have equal energy.

trans-2,6-Dimethylcyclohexanone: The trans isomer can exist in two primary chair conformations. In one, both methyl groups are in equatorial positions (diequatorial), and in the other, both are in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of severe 1,3-diaxial steric interactions that are present in the diaxial form. The trans isomer is chiral and exists as a pair of enantiomers.

The equilibration between the cis and trans isomers has been a subject of study, with research indicating that the equilibrium is not significantly affected by the solvent. rsc.org

Fundamental Academic Research Questions Pertaining to trans-2,6-Dimethylcyclohexanone

The unique stereochemical features of trans-2,6-dimethylcyclohexanone have prompted several fundamental research questions that have driven investigations into its behavior:

Conformational Preference and Stability: What is the precise energy difference between the diequatorial and diaxial conformations of trans-2,6-dimethylcyclohexanone? How do computational models of these energies compare with experimental observations?

Stereoselective Synthesis: How can trans-2,6-dimethylcyclohexanone be synthesized with high diastereoselectivity and enantioselectivity? Studies have explored methods such as allylic substitution followed by ozonolysis to achieve high regio- and stereoselectivity in the synthesis of trans-2,6-disubstituted cyclohexanones. smith.edu

Stereochemistry of Reduction: What are the factors that control the stereochemical outcome of the reduction of the carbonyl group in trans-2,6-dimethylcyclohexanone? Research has shown that the reduction of the trans isomer can lead to different diastereomeric alcohols, and the stereochemical course can be influenced by the choice of reducing agent and solvent. rsc.org

Spectroscopic Characterization: How can the different isomers and conformers of 2,6-dimethylcyclohexanone be distinguished and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy? The NIST Chemistry WebBook provides mass spectrometry and IR spectrum data for 2,6-dimethylcyclohexanone. nist.govnist.gov

Detailed Research Findings

Research into the stereochemistry of 2,6-dimethylcyclohexanone has yielded valuable quantitative data. For instance, studies on the reduction of the cis and trans isomers have provided insights into the product distributions under various conditions.

Table 1: Stereochemical Outcome of the Reduction of 2,6-Dimethylcyclohexanone Isomers

Starting IsomerReducing AgentSolventProduct Ratio (axial alcohol : equatorial alcohol)Reference
cis-2,6-dimethylcyclohexanoneNaBH4Isopropanol62 : 38 rsc.org
cis-2,6-dimethylcyclohexanoneNaBH4Methanol (B129727)Predominantly axial alcohol rsc.org

These findings highlight the unexpected solvent effect on the stereoselectivity of the reduction, challenging earlier paradigms. rsc.org The predominance of the axial alcohol in methanol was contrary to what was expected based on the steric hindrance of the axial methyl groups. rsc.org

Furthermore, the synthesis of the corresponding alcohol, 2,6-dimethylcyclohexanol (B1210312), has been a focus of research, particularly in the context of developing new anesthetic agents. smith.edu Preliminary testing has indicated that the trans,trans isomer of 2,6-dimethylcyclohexanol is a potent anesthetic. smith.edu

Table 2: Physical Properties of 2,6-Dimethylcyclohexanone

PropertyValue
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Boiling Point174-176 °C
Density0.925 g/mL at 25 °C
Refractive Index (n20/D)1.447

Data sourced from commercial supplier information and public databases. sigmaaldrich.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

766-43-8

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2S,6S)-2,6-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

AILVYPLQKCQNJC-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](C1=O)C

Canonical SMILES

CC1CCCC(C1=O)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Trans 2,6 Dimethylcyclohexanone

Established Synthetic Routes to 2,6-Dimethylcyclohexanone (B152311) (Isomeric Mixtures)

The preparation of 2,6-dimethylcyclohexanone often results in a mixture of cis and trans isomers. sigmaaldrich.com A common method involves the oxidation of a corresponding mixture of 2,6-dimethylcyclohexanol (B1210312) isomers. For instance, treatment of 2,6-dimethylcyclohexanol with hydrogen peroxide in the presence of anhydrous magnesium sulfate (B86663) can yield 2,6-dimethylcyclohexanone with high purity. prepchem.com Another approach involves the catalytic dehydrogenation of 2,6-dimethylcyclohexanol over a palladium-zinc catalyst on an alumina (B75360) support at elevated temperatures. prepchem.com This process is part of a continuous flow system where a mixture containing 2,6-dimethylcyclohexanol is passed through a fluidized bed reactor. prepchem.com Additionally, commercially available 2,6-dimethylcyclohexanone is often sold as a mixture of its cis and trans isomers. sigmaaldrich.com

Stereoselective Synthesis Strategies for trans-2,6-Dimethylcyclohexanone

Achieving a high yield of the trans isomer of 2,6-dimethylcyclohexanone requires stereoselective synthetic methods. While direct, high-yield syntheses of trans-2,6-dimethylcyclohexanone are not extensively detailed in the provided search results, the focus often lies on the stereoselective reduction of the ketone to the corresponding alcohol, which implies that the stereochemistry of the ketone precursor is crucial. The separation of cis and trans isomers can be challenging, often necessitating chromatographic techniques. smith.edu The synthesis of specific stereoisomers is important as they can exhibit different biological activities. smith.edu

Derivatization Pathways from 2,6-Dimethylcyclohexanone for Complex Chemical Structures

The reactivity of 2,6-dimethylcyclohexanone is centered around its carbonyl group and the adjacent alpha-carbons, making it a valuable precursor for more complex molecules. arkat-usa.org

Formation of Enolates (e.g., Lithium Enolates)

Enolates are powerful nucleophilic intermediates formed by the deprotonation of the α-carbon of a carbonyl compound. byjus.commasterorganicchemistry.com For 2,6-dimethylcyclohexanone, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an ether solvent such as tetrahydrofuran (B95107) (THF) is a common method to generate the corresponding lithium enolate. libretexts.org The use of a strong base ensures the nearly complete conversion of the ketone to its enolate, which is crucial for subsequent controlled reactions. libretexts.org The resulting enolate anion is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom. khanacademy.org These enolates are key intermediates in various carbon-carbon bond-forming reactions. byjus.com

Michael Additions (e.g., with Methyl Vinyl Ketone)

The Michael addition is a conjugate addition reaction where a nucleophile, such as an enolate, adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The enolate of 2,6-dimethylcyclohexanone can act as a Michael donor, reacting with a Michael acceptor like methyl vinyl ketone. youtube.com The reaction proceeds via a 1,4-addition mechanism, where the nucleophilic α-carbon of the enolate attacks the β-carbon of the α,β-unsaturated system. youtube.com This reaction is a valuable tool for the formation of 1,5-dicarbonyl compounds, which are versatile building blocks in organic synthesis. The stereochemical outcome of the Michael addition can be influenced by the geometry of the enolate and the reaction conditions. youtube.comrug.nl

Imine Formation (e.g., iso-butylimine for Michael Addition)

Imines, or Schiff bases, are formed by the reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comlibretexts.org 2,6-Dimethylcyclohexanone can react with a primary amine, such as isobutylamine, in a reversible, acid-catalyzed reaction to form the corresponding imine. libretexts.orgyoutube.com The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org The resulting imine can be converted into a highly nucleophilic aza-enolate (or metalloenamine) by treatment with a strong base like LDA. byjus.com These aza-enolates are nitrogen analogs of enolates and can participate in Michael additions, offering an alternative pathway for carbon-carbon bond formation. byjus.com

Conformational Analysis and Stereodynamics of Trans 2,6 Dimethylcyclohexanone

Theoretical and Computational Approaches to Conformational Preference

Theoretical and computational methods provide valuable insights into the relative stabilities of different conformations by quantifying the steric and electronic effects at play.

Molecular Modeling of Steric Strain Energy in Conformers

Molecular modeling is a powerful tool for estimating the steric strain energy of different conformers. In the case of trans-2,6-dimethylcyclohexanone, two primary chair conformations are possible through a process called ring flip. In one conformation, both methyl groups can occupy equatorial positions, while in the other, they are forced into axial positions.

Computational calculations consistently show that the diequatorial conformer is significantly more stable than the diaxial conformer. This preference is attributed to the minimization of steric strain in the diequatorial arrangement. The energy difference between these two conformers can be quantified, providing a measure of the conformational preference. For instance, the steric strain created by a single axial methyl group due to 1,3-diaxial interactions is approximately 7.6 kJ/mol. libretexts.org In the diaxial conformation of trans-1,2-dimethylcyclohexane, which serves as a useful comparison, the total steric strain from four such interactions is about 15.2 kJ/mol. libretexts.orglibretexts.org

Interactive Data Table: Steric Strain in Dimethylcyclohexane Conformers

CompoundConformationKey InteractionsCalculated Steric Strain (kJ/mol)Relative Stability
trans-1,2-DimethylcyclohexaneDiequatorialGauche interaction between methyl groups3.8 libretexts.orglibretexts.orgMore Stable
trans-1,2-DimethylcyclohexaneDiaxialFour 1,3-diaxial interactions15.2 libretexts.orglibretexts.orgLess Stable
cis-1,2-DimethylcyclohexaneAxial-EquatorialOne axial methyl group, gauche interaction11.4 libretexts.orglibretexts.orgpressbooks.pubEqual Stability between conformers

Consideration of Chair Conformations vs. Twist Forms

While the chair conformation is the most stable arrangement for cyclohexane (B81311) and its derivatives, other conformations like the boat and twist-boat (or skew-boat) forms exist. wikipedia.orglibretexts.org The boat conformation is highly unstable due to significant steric strain between the "flagpole" hydrogens and torsional strain from eclipsed bonds. wikipedia.orglibretexts.org

The twist-boat conformation is a more stable intermediate between chair forms. youtube.com It alleviates some of the flagpole interactions and eclipsing strain present in the pure boat form. libretexts.orgyoutube.com However, for most substituted cyclohexanes, including trans-2,6-dimethylcyclohexanone, the energy of the twist-boat conformation is considerably higher than that of the chair conformation. wikipedia.org Therefore, the twist forms are generally considered as transition states in the process of ring inversion from one chair form to another, rather than significantly populated conformers at equilibrium. youtube.com The energy barrier to interconversion is influenced by the stability of these non-chair forms. youtube.com

Analysis of 1,3-Diaxial Steric Interactions

A key factor governing the conformational preference in substituted cyclohexanes is the presence of 1,3-diaxial interactions. numberanalytics.comchemistrysteps.com These are steric repulsions between an axial substituent and the axial hydrogens (or other substituents) on the third carbon atoms relative to it. numberanalytics.com

In the diaxial conformation of trans-2,6-dimethylcyclohexanone, both methyl groups are in axial positions. This arrangement leads to significant steric repulsion between each axial methyl group and the axial hydrogens at the C4 and C6 positions (relative to the other methyl group). pressbooks.pub These unfavorable interactions destabilize the diaxial conformer, causing the conformational equilibrium to strongly favor the diequatorial form where such interactions are absent. quimicaorganica.org The magnitude of this steric strain is a primary determinant of the energy difference between the conformers. sapub.org

Stereoelectronic Effects and Hyperconjugation in Derivatives

While steric effects are dominant, stereoelectronic effects can also influence conformational preferences. Hyperconjugation, an interaction involving the delocalization of sigma electrons, can play a role. In certain cyclohexane derivatives, the orientation of bonds can lead to stabilizing hyperconjugative interactions. For instance, an axial C-C bond can interact with the pi-system of a carbonyl group. However, in the case of trans-2,6-dimethylcyclohexanone, the overwhelming steric strain from 1,3-diaxial interactions in the diaxial conformer far outweighs any potential minor stabilizing stereoelectronic effects. The preference for the diequatorial conformer is a classic example of steric control.

Experimental Probes of Conformational Equilibria

Experimental techniques provide empirical data to validate and refine the theoretical predictions of conformational preferences.

cis-trans Equilibration Studies

Equilibration studies of the cis and trans isomers of 2,6-dimethylcyclohexanone (B152311) provide experimental evidence for the relative stabilities of the different conformations. rsc.org By treating either the cis or trans isomer with a base, an equilibrium mixture of the two can be obtained. The ratio of the isomers at equilibrium reflects their relative thermodynamic stabilities.

Influence of Solvent on Conformational Equilibria

The conformational equilibrium of trans-2,6-dimethylcyclohexanone is characterized by the balance between the diequatorial and diaxial chair forms. In principle, the polarity of the solvent can influence this equilibrium by preferentially stabilizing the conformer with the larger dipole moment. However, research indicates that the cis-trans equilibrium in 2,6-dimethylcyclohexanone is notably insensitive to the solvent environment. chachkov.ru

This limited influence of the solvent suggests that the dipole moments of the various conformers are very similar. Consequently, a change in the polarity of the medium does not lead to a significant shift in the conformational equilibrium. The stability of the conformers is therefore predominantly dictated by intramolecular steric interactions rather than by solvation effects. chachkov.ru

Conformational Behavior of Related 2,6-Dimethylcyclohexanone Analogues

The introduction of heteroatoms into the cyclohexanone (B45756) ring can significantly alter the conformational preferences of the molecule. The study of such analogues provides valuable insight into the steric and electronic effects that govern the three-dimensional structure of six-membered rings.

4-Thia- and 4-Oxa-Analogues

The conformational equilibria of the 4-thia- and 4-oxa-analogues of 2,6-dimethylcyclohexanone have been investigated to understand the influence of replacing a methylene (B1212753) group with a sulfur or oxygen atom at the 4-position. The properties and equilibration of these heterocyclic analogues reveal the low steric requirements of the lone pairs on the heteroatoms when the interacting group is a methyl substituent. chachkov.ru

In these analogues, the cis-isomer, with one equatorial and one axial methyl group, is in equilibrium with the trans-isomer, which can exist in diequatorial and diaxial conformations. The position of this equilibrium is influenced by the nature of the heteroatom. The table below summarizes the findings regarding the cis-trans equilibrium for these compounds.

Compound% cis (at equilibrium)Solvent
2,6-dimethylcyclohexanone5.0Dioxan
cis-2,6-dimethyl-4-thiacyclohexanone4.0Dioxan
cis-2,6-dimethyl-4-oxacyclohexanone3.0Dioxan

This interactive table is based on data discussing the cis-trans-equilibria of these analogues. chachkov.ru

4-Phospha-Analogues and their Stereoisomeric Forms

Reactivity and Reaction Stereochemistry of Trans 2,6 Dimethylcyclohexanone

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl group in trans-2,6-dimethylcyclohexanone is a key site for nucleophilic addition reactions. The stereochemical outcome of these reactions is significantly influenced by the conformation of the cyclohexanone (B45756) ring and the steric and electronic properties of both the substrate and the attacking nucleophile.

Hydride Reductions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

The reduction of trans-2,6-dimethylcyclohexanone with hydride-donating agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) is a classic example of nucleophilic addition. researchgate.netcdnsciencepub.com These reactions convert the ketone into a secondary alcohol, trans-2,6-dimethylcyclohexanol. The approach of the hydride nucleophile to the carbonyl carbon can occur from two distinct faces, leading to the formation of stereoisomeric products. studycorgi.com The mechanism involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, resulting in an intermediate alkoxide which is subsequently protonated to yield the alcohol. studycorgi.comyoutube.com While LiAlH₄ is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, NaBH₄ is a milder and more selective reagent. youtube.comyoutube.com

The stereochemistry of the reduction of substituted cyclohexanones, including trans-2,6-dimethylcyclohexanone, has been a subject of extensive study, revealing complex dependencies on the reducing agent, solvent, and substrate conformation. researchgate.netcdnsciencepub.com Computational studies have also been employed to understand the facial selectivity of these hydride reductions, sometimes revealing the role of non-chair conformations like the twist-boat in the reaction pathway. nih.gov

The reduction of trans-2,6-dimethylcyclohexanone yields a mixture of diastereomeric alcohols: cis,trans-2,6-dimethylcyclohexanol and trans,trans-2,6-dimethylcyclohexanol. The prefixes cis and trans in the product name refer to the stereochemical relationship between the hydroxyl group and the two methyl groups. In the context of the starting material being trans-2,6-dimethylcyclohexanone, the resulting alcohol products are more precisely described by the relative stereochemistry of all three substituents on the cyclohexane (B81311) ring. The two possible major products are (1R,2R,6S)-2,6-dimethylcyclohexan-1-ol (a cis,trans isomer) and (1S,2R,6S)-2,6-dimethylcyclohexan-1-ol (a trans,trans isomer), along with their enantiomers.

Systematic investigations into the reduction of 2,6-dimethylcyclohexanone (B152311) isomers have shown that the ratio of the resulting alcohol stereoisomers is highly dependent on the reaction conditions. researchgate.netcdnsciencepub.com For instance, the reduction of a mixture of cis- and trans-2,6-dimethylcyclohexanones with sodium borohydride in methanol (B129727) has been a subject of study, with modern analytical techniques like NMR spectroscopy being crucial for correct product identification. acs.orgproquest.com

The table below summarizes the product distribution for the reduction of 2,6-dimethylcyclohexanone under various conditions.

Starting MaterialReducing AgentSolventProduct Ratio (cis-alcohol : trans-alcohol)Reference
cis-2,6-DimethylcyclohexanoneNaBH₄MethanolPredominantly axial alcohol researchgate.netcdnsciencepub.comcdnsciencepub.com
cis-2,6-DimethylcyclohexanoneLiAlH₄Diethyl etherLittle stereoselectivity cdnsciencepub.com
cis-2,6-DimethylcyclohexanoneLiAlH₄THFLittle stereoselectivity cdnsciencepub.com
cis-2,6-DimethylcyclohexanoneNaBH₄2-Propanol~62:38 (equatorial:axial) researchgate.net

Note: The terms 'cis' and 'trans' in the table refer to the relationship between the newly formed hydroxyl group and a reference methyl group.

In the reduction of substituted cyclohexanones, the incoming nucleophile can attack the carbonyl carbon from either the axial or equatorial face. libretexts.org Axial attack leads to the formation of an equatorial alcohol, while equatorial attack results in an axial alcohol. libretexts.orgmasterorganicchemistry.com For trans-2,6-dimethylcyclohexanone, the two methyl groups are in equatorial positions in the most stable chair conformation.

The preference for axial or equatorial attack is governed by a balance of steric and electronic factors. nih.gov Generally, for unhindered cyclohexanones, smaller nucleophiles like LiAlH₄ tend to favor equatorial attack, leading to the axial alcohol, due to torsional strain considerations (Felkin-Anh model). nih.gov Conversely, bulkier nucleophiles often prefer axial attack to avoid steric hindrance with the axial hydrogens at the C-3 and C-5 positions, resulting in the equatorial alcohol. nih.gov

In the case of trans-2,6-dimethylcyclohexanone, the equatorial methyl groups can influence the trajectory of the incoming hydride. The presence of these substituents can create significant steric hindrance to equatorial attack, thus favoring axial attack and the formation of the equatorial alcohol, which is often the thermodynamically more stable product. odinity.compsu.edu However, the interplay of factors is complex, and the outcome is not always straightforward. researchgate.netcdnsciencepub.com

Solvent Effects on Stereoselectivity in Reductions

The choice of solvent can have a profound effect on the stereochemical outcome of hydride reductions of cyclohexanones. cdnsciencepub.comrsc.org This is because the solvent can influence the aggregation state and reactivity of the hydride reagent, as well as the conformation of the ketone substrate through solvation. cdnsciencepub.comrsc.org

For example, studies on the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ have shown a significant solvent-dependent stereoselectivity. cdnsciencepub.com In methanol, the reaction predominantly yields the axial alcohol, which is an unexpected result based on some paradigms for cyclohexanone reductions. researchgate.netcdnsciencepub.comcdnsciencepub.com This has been attributed to a possible subtle conformational shift of the ketone in methanol, which increases the dihedral angle between the axial α-hydrogens and the carbonyl group, thereby favoring equatorial approach of the reducing agent. cdnsciencepub.com

In contrast, the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ in 2-propanol shows little stereoselectivity. cdnsciencepub.com This is thought to be due to a slower reaction rate in 2-propanol, which allows for epimerization of the starting ketone to occur prior to reduction, leading to a more complex product mixture. cdnsciencepub.com Further research has indicated that as the size and bulk of the alcohol solvent increase (from methanol to ethanol, for instance), the proportion of the trans-alcohol product (from reduction of the cis-ketone) also increases. acs.org

Steric and Electronic Influences on Reaction Stereochemistry

The stereochemistry of nucleophilic addition to trans-2,6-dimethylcyclohexanone is a classic illustration of the interplay between steric and electronic effects.

Steric Hindrance: The two equatorial methyl groups in the most stable chair conformation of trans-2,6-dimethylcyclohexanone exert significant steric hindrance. This steric bulk can disfavor the equatorial approach of a nucleophile, making the axial attack pathway more favorable. nih.gov The size of the incoming nucleophile is a critical factor; bulkier reducing agents are more sensitive to this steric hindrance. nih.gov

Electronic Effects: Electronic factors also play a crucial role. The Cieplak model, for instance, suggests that the trajectory of nucleophilic attack is influenced by the electron-donating ability of the adjacent C-C bonds. The model that better explains the stereoselectivity of nucleophilic additions to cyclohexanones posits that the stereochemistry is determined by a combination of steric hindrance, which favors equatorial approach, and electron donation from the cyclohexanone's σ-bonds into the newly forming σ* orbital of the transition state, which favors axial approach. researchgate.net The structure of the nucleophile, the nature of the metal cation complexing the carbonyl oxygen, and the solvent can all influence the energy of this transition state orbital and thus the stereoselectivity of the reaction. researchgate.net

Alkylation and Substitution Reactions

Beyond reductions, the carbonyl group and the adjacent α-carbons of trans-2,6-dimethylcyclohexanone are sites for alkylation and substitution reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds.

For instance, trans-2,6-dimethylcyclohexanone can be a starting material for the synthesis of more complex molecules. One example is its use in the synthesis of β-damascone, a fragrance compound. arkat-usa.org This synthesis involves the methylation of 2,6-dimethylcyclohexanone to form 2,2,6-trimethylcyclohexanone. arkat-usa.org This reaction typically proceeds via the formation of an enolate intermediate, which then acts as a nucleophile to attack an alkylating agent like methyl iodide. The stereochemical control of such alkylation reactions on substituted cyclohexanones is a significant challenge, often leading to mixtures of diastereomers.

Furthermore, methods have been developed for the synthesis of trans-2,6-disubstituted cyclohexanones through allylic substitution followed by ozonolysis, demonstrating pathways to access these structures with high regio- and stereoselectivity. nih.gov

Reaction of Lithium Enolates with Electrophiles (e.g., Phenyl Vinyl Sulfoxide)

While specific studies on the reaction of the lithium enolate of trans-2,6-dimethylcyclohexanone with phenyl vinyl sulfoxide (B87167) are not extensively documented, the general reactivity of lithium enolates of cyclohexanones with this electrophile provides valuable insights. The reaction of the lithium enolate generated from cyclohexanone with lithium diisopropylamide (LDA) and (±)-phenyl vinyl sulfoxide in THF at -78 °C yields novel sulfinylbicyclo[4.2.0]octanols and a monoalkylated sulfoxide. rsc.org The ratio of these products is highly dependent on reaction conditions such as temperature, concentration, and reaction time. rsc.org By carefully controlling these parameters, the formation of the bicyclooctanol products can be favored, achieving a ratio of up to 95:5. rsc.org The stereochemistry of the resulting bicyclooctanols has been established through X-ray crystallography. rsc.org It is anticipated that the steric bulk of the two methyl groups in trans-2,6-dimethylcyclohexanone would significantly influence the facial selectivity of the enolate's attack on the electrophile, likely leading to a high degree of diastereoselectivity in the product distribution.

Introduction of Side Chains and Formation of Diastereomeric Mixtures

The introduction of side chains to the trans-2,6-dimethylcyclohexanone scaffold is a key strategy for the synthesis of more complex molecules. These reactions often lead to the formation of diastereomeric mixtures, with the ratio of diastereomers being influenced by the reaction conditions and the nature of the reagents. For instance, the reduction of a mixture of cis- and trans-2,6-dimethylcyclohexanone can produce various stereoisomers of 2,6-dimethylcyclohexanol (B1210312). smith.edu The use of different reducing agents and reaction conditions can favor the formation of specific diastereomers. smith.edu

In a different synthetic context, the reaction of 2,6-dimethylcyclohexanone is a key step in the synthesis of β-damascone. This synthesis involves the introduction of a side chain, and although the diastereomers were not separated in one reported procedure, their formation is an important aspect of the reaction sequence. The stereoselective synthesis of highly functionalized cyclohexanones can be achieved through cascade Michael–aldol (B89426) reactions, where the initial Michael addition of an enolate to an acceptor is followed by an intramolecular aldol cyclization. beilstein-journals.org This approach often yields products with high diastereoselectivity. beilstein-journals.org

Rearrangement and Ring Expansion Reactions

trans-2,6-Dimethylcyclohexanone serves as a valuable precursor for rearrangement and ring expansion reactions, providing access to seven-membered ring systems that are otherwise challenging to synthesize.

Synthesis of Tropone (B1200060) Derivatives (e.g., 2,6-Dimethyltropone)

A notable application of ring expansion is the synthesis of 2,6-dimethyltropone, a compound of interest for the synthesis of naturally occurring antiviral compounds. researchgate.net

StepReactantsReagentsProductYield
12,6-Dimethylcyclohexanone1. LDA, THF, -78 °C 2. TMSCl2,6-Dimethyl-1-(trimethylsilyloxy)cyclohex-1-ene~95%
22,6-Dimethyl-1-(trimethylsilyloxy)cyclohex-1-eneCHCl₃, NaOH, TEBAC7,7-Dichloro-2,6-dimethyl-1-trimethylsilyloxybicyclo[4.1.0]heptane85%
37,7-Dichloro-2,6-dimethyl-1-trimethylsilyloxybicyclo[4.1.0]heptaneH₂SO₄ (cat.), CH₂Cl₂2-Chloro-3,7-dimethylcyclohept-2-en-1-one82%
42-Chloro-3,7-dimethylcyclohept-2-en-1-oneNBS, AIBN, CCl₄2-Chloro-7-bromo-3,7-dimethylcyclohept-2-en-1-one75%
52-Chloro-7-bromo-3,7-dimethylcyclohept-2-en-1-oneLi₂CO₃, DMF, 120 °C2,6-Dimethyltropone90%

Data compiled from a study on the synthesis of 2,6-dimethyltropone. researchgate.net

The ring expansion process is initiated by the formation of a dichlorocarbene (B158193) adduct with the enol ether of 2,6-dimethylcyclohexanone. This forms a 7,7-dichlorobicyclo[4.1.0]heptane derivative. researchgate.net Acid-promoted ring opening of this intermediate leads to the formation of a seven-membered ring, a chloro-substituted cycloheptenone. researchgate.net The subsequent steps involve functional group manipulations, including bromination and dehydrohalogenation, to introduce the unsaturation required for the aromatic tropone ring system. researchgate.net The mechanism of the final elimination step to form the tropone is believed to proceed via an E2 mechanism, facilitated by the high temperature and the use of a non-nucleophilic base like lithium carbonate.

Cyclization and Annulation Reactions

While specific examples of cyclization and annulation reactions starting directly from trans-2,6-dimethylcyclohexanone are not extensively reported, the general principles of these reactions can be applied. The steric hindrance imposed by the methyl groups would be a critical factor in determining the feasibility and stereochemical outcome of such transformations. Annulation strategies, such as the Robinson annulation, which involve the formation of a new six-membered ring onto an existing ring, would likely require carefully optimized conditions to overcome the steric hindrance at the alpha positions of the ketone.

Formation of Octalones (e.g., from Methyl Vinyl Ketone)

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that combines a Michael addition with an aldol condensation to create a new six-membered ring. wikipedia.orgnrochemistry.com This method is widely used for the synthesis of polycyclic compounds like steroids and terpenoids. juniperpublishers.com The reaction typically involves the treatment of a ketone with methyl vinyl ketone (MVK) in the presence of a base. wikipedia.orgjuniperpublishers.com

In the context of trans-2,6-dimethylcyclohexanone, its reaction with MVK serves as a classic example of the Robinson annulation. The process begins with the deprotonation of the ketone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system of MVK in a Michael addition. nrochemistry.comfiveable.me This initial step leads to the formation of a 1,5-dicarbonyl intermediate. fiveable.me

Following the Michael addition, an intramolecular aldol condensation occurs. fiveable.me The newly formed enolate from the 1,5-dicarbonyl intermediate attacks one of the carbonyl groups within the same molecule, leading to the formation of a six-membered ring and a β-hydroxy ketone. Subsequent dehydration of this aldol adduct yields the final α,β-unsaturated ketone, known as an octalone. ucla.edu

The reaction can be catalyzed by either acid or base. nrochemistry.com While it can be performed as a one-pot reaction, isolating the initial Michael adduct before proceeding with the aldol condensation often results in higher yields. nrochemistry.com It is noteworthy that MVK has a propensity to polymerize, especially under basic conditions, which can lead to lower yields of the desired annulation product. juniperpublishers.com

Stereoisomerism in Product Distribution of Annulation Reactions

The annulation reaction between trans-2,6-dimethylcyclohexanone and MVK gives rise to stereoisomeric products. The stereochemistry of the final octalone is determined by the initial Michael addition and the subsequent intramolecular aldol condensation. The approach of the MVK to the enolate of trans-2,6-dimethylcyclohexanone can occur from two different faces, leading to the formation of diastereomeric intermediates.

The stereochemical outcome is influenced by several factors, including the reaction conditions and the nature of the catalyst used. For instance, the use of chiral catalysts can lead to the enantioselective formation of one stereoisomer over the other. The Wieland-Miescher ketone, a product of the Robinson annulation between 2-methylcyclohexane-1,3-dione (B75653) and MVK, can be synthesized enantiopurely using proline catalysis. wikipedia.org

The formation of different stereoisomers can be analyzed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different diastereomers based on the chemical shifts and coupling constants of their respective protons. researchgate.net

Table 1: Stereochemical Outcomes in Annulation Reactions

Reactant Reagent Catalyst/Conditions Major Product Stereochemistry
trans-2,6-Dimethylcyclohexanone Methyl Vinyl Ketone Base (e.g., NaOEt) Mixture of diastereomeric octalones

Other Transformation Reactions (e.g., Oxime Formation)

Beyond annulation reactions, trans-2,6-dimethylcyclohexanone can undergo various other chemical transformations. A notable example is the formation of an oxime. Oximes are typically synthesized by reacting a ketone or aldehyde with hydroxylamine (B1172632) or its hydrochloride salt in a polar solvent like ethanol. arpgweb.com The reaction rate is pH-dependent, and a base is often added to facilitate the reaction. arpgweb.com

The reaction of trans-2,6-dimethylcyclohexanone with hydroxylamine yields 2,6-dimethylcyclohexanone oxime. cdnsciencepub.com The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. youtube.com This is followed by proton transfer steps and the elimination of a water molecule to form the C=N double bond of the oxime. youtube.com

The resulting oxime can exist as a mixture of syn and anti isomers with respect to the hydroxyl group and the substituents on the cyclohexane ring. In the case of 2,6-dimethylcyclohexanone oxime prepared from a mixture of cis and trans ketones, the product is a mixture of trans- and cis-oximes. cdnsciencepub.com

Table 2: Key Transformation Reactions of trans-2,6-Dimethylcyclohexanone

Reaction Type Reagent Product
Oxime Formation Hydroxylamine (NH₂OH) trans-2,6-Dimethylcyclohexanone oxime

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating between the diastereomers of 2,6-dimethylcyclohexanone (B152311). Analysis of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with two-dimensional (2D) techniques, provides unambiguous evidence for the trans configuration.

¹H NMR Analysis for Isomer Identification and Ratios

Proton NMR is instrumental in identifying the cis and trans isomers and determining their relative ratios in a mixture. mnstate.edu The chemical shifts, signal multiplicities, and coupling constants of the methine protons (H-2 and H-6) and the methyl protons are particularly diagnostic.

The orientation of the methyl groups relative to the carbonyl group significantly influences the chemical shifts of adjacent protons. In the trans isomer, the two methyl groups exist in a diequatorial or a diaxial conformation. The diequatorial conformation is generally more stable. The chemical environment of the protons in the trans isomer differs from the cis isomer, where one methyl group is axial and the other is equatorial. This difference leads to distinct chemical shifts.

For instance, the methine protons (H-2 and H-6) in the trans isomer are chemically equivalent and typically appear as a single multiplet, whereas in the cis isomer, they are inequivalent and give rise to separate signals. The exact chemical shifts can vary depending on the solvent used. In many cases, the signals for axial protons appear at a higher field (upfield) compared to equatorial protons. mnstate.edu The integration of these distinct signals allows for the quantification of the isomeric ratio in a mixture. mnstate.edu

Signal bandwidths can also provide conformational information. Broader signals may indicate conformational exchange or unresolved complex coupling, which can differ between the rigid chair conformations of the isomers.

¹H NMR Chemical Shift Ranges for 2,6-Dimethylcyclohexanone Isomers
Proton Typetrans-Isomer (ppm)cis-Isomer (ppm)Typical Multiplicity
Methine (H-2, H-6)~2.5 - 2.8Distinct signals for axial and equatorial protonsMultiplet (m)
Methyl (CH₃)~0.9 - 1.1Distinct signals for axial and equatorial methylsDoublet (d)
Ring CH₂~1.2 - 2.0~1.2 - 2.0Multiplets (m)

The magnitude of the vicinal coupling constants (³J) between the methine protons (H-2, H-6) and the adjacent methylene (B1212753) protons (H-3, H-5) is crucial for assigning the stereochemistry. The Karplus relationship predicts that the coupling constant between two vicinal protons depends on the dihedral angle between them.

In cyclohexane (B81311) systems, the following typical ranges for coupling constants are observed:

³J_ax-ax (axial-axial coupling): 10–13 Hz

³J_ax-eq (axial-equatorial coupling): 2–5 Hz

³J_eq-eq (equatorial-equatorial coupling): 2–5 Hz

For trans-2,6-dimethylcyclohexanone, which predominantly adopts a chair conformation with both methyl groups in the equatorial position, the methine protons at C-2 and C-6 are axial. Therefore, they will exhibit large axial-axial couplings to the axial protons on C-3 and C-5, respectively, and smaller axial-equatorial couplings to the equatorial protons on the same carbons. The observation of these large coupling constants is a definitive indicator of the trans configuration. iastate.edu

Typical ³J(H,H) Coupling Constants in Cyclohexane Rings
Coupling TypeDihedral AngleTypical J-value (Hz)
axial-axial~180°10 - 13
axial-equatorial~60°2 - 5
equatorial-equatorial~60°2 - 5

¹³C NMR Analysis for Methyl Substituent Effects and Chemical Shifts

The ¹³C NMR spectrum provides complementary information that confirms the structure of trans-2,6-dimethylcyclohexanone. The chemical shifts of the carbon atoms are sensitive to the stereochemical environment, particularly the orientation of the methyl substituents. olemiss.edu

In trans-2,6-dimethylcyclohexanone, due to the molecule's symmetry (assuming a diequatorial conformation), the two methyl carbons are equivalent, as are the two methine carbons (C-2 and C-6) and the two pairs of methylene carbons (C-3/C-5 and C-4). This results in a simplified spectrum with fewer signals than would be expected for the less symmetric cis isomer. vaia.com For cyclohexanone (B45756) itself, four distinct signals are observed. vaia.com

The chemical shift of a methyl group is highly dependent on its axial or equatorial orientation. Equatorial methyl groups typically resonate at a lower field (higher ppm) compared to axial methyl groups due to the γ-gauche effect. The presence of a single methyl resonance consistent with an equatorial position further supports the trans assignment. The carbonyl carbon (C=O) signal is also characteristic and typically appears in the range of 205-215 ppm. carlroth.com

Expected ¹³C NMR Signals for trans-2,6-Dimethylcyclohexanone
Carbon AtomExpected Chemical Shift Range (ppm)Notes
C=O (C-1)208 - 215Carbonyl carbon
C-2, C-645 - 55Equivalent methine carbons
C-4~28Methylene carbon
C-3, C-535 - 45Equivalent methylene carbons
-CH₃15 - 20Equivalent equatorial methyl carbons

Advanced 2D NMR Techniques (HMQC, COSY, NOE) for Relative Configuration and Conformation

Two-dimensional (2D) NMR experiments provide definitive proof of the structure and relative stereochemistry by showing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. youtube.com In the COSY spectrum of trans-2,6-dimethylcyclohexanone, a cross-peak would be observed between the methine protons (H-2/H-6) and the protons of the adjacent methylene groups (H-3/H-5). It would also show a correlation between the methyl protons and the methine protons they are attached to, confirming the C(CH₃)H fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com The HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal and the methine proton signal to the methine carbon signal, allowing for unambiguous assignment of both the proton and carbon spectra.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments, such as NOESY, are particularly powerful for determining the relative configuration and conformation by identifying protons that are close in space, regardless of whether they are bonded. For the diequatorial trans isomer, NOE correlations would be expected between the axial methine protons (H-2/H-6) and the axial protons on the ring (e.g., H-4ax). Conversely, an absence of NOE between the two methyl groups would be consistent with a diequatorial arrangement, as they are far apart. This is a key distinction from the cis isomer, where a strong NOE would be observed between the axial methyl group and other axial protons on the same side of the ring.

Infrared (IR) Spectroscopy for Functional Group Transformation

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. athabascau.ca For 2,6-dimethylcyclohexanone, the most prominent and diagnostic absorption is the carbonyl (C=O) stretching band. openstax.orgpressbooks.pub

The position of this C=O stretch provides information about the ring size and any conjugation. For a saturated six-membered ring ketone like cyclohexanone, this band typically appears around 1715 cm⁻¹. The presence of the methyl substituents on the α-carbons in 2,6-dimethylcyclohexanone can slightly shift this frequency but it remains a strong, sharp absorption in this region. This confirms the presence of the ketone functional group.

Other characteristic absorptions include the C-H stretching vibrations of the methyl and methylene groups, which are typically observed in the 2850-2960 cm⁻¹ region. pressbooks.pub While IR spectroscopy is excellent for confirming the presence of the cyclohexanone core, it is generally less effective than NMR for distinguishing between the cis and trans stereoisomers, as their IR spectra are often very similar. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation if pure reference spectra are available.

Characteristic IR Absorption Bands for trans-2,6-Dimethylcyclohexanone
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
C=OStretch~1715Strong, Sharp
C-H (sp³)Stretch2850 - 2960Medium to Strong
CH₂Bend (Scissoring)~1450Medium

Mass Spectrometry (MS and HRMS) for Product Characterization and Purity Assessment

Mass spectrometry (MS) is a cornerstone technique for the characterization of trans-2,6-dimethylcyclohexanone, providing critical information about its molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) further enhances this analysis by providing highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments.

In electron ionization mass spectrometry (EI-MS), trans-2,6-dimethylcyclohexanone undergoes fragmentation, producing a characteristic spectrum. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₁₄O, 126.20 g/mol ). nih.govnist.gov Common fragments arise from the cleavage of the cyclohexanone ring and the loss of methyl groups. While the mass spectra of cis- and trans-2,6-dimethylcyclohexanone are very similar, subtle differences in the relative intensities of fragment ions can sometimes be used for differentiation, although this is more reliably achieved through chromatographic methods.

The fragmentation of cyclic ketones like 2,6-dimethylcyclohexanone can be complex. The initial molecular ion can undergo ring-opening followed by various bond cleavages. Key fragment ions observed in the mass spectrum of 2,6-dimethylcyclohexanone include those at m/z 111 (loss of a methyl group, [M-CH₃]⁺), m/z 98 (loss of ethene, [M-C₂H₄]⁺), and a base peak often observed at m/z 69 or 56, resulting from more extensive fragmentation of the ring. nih.govdocbrown.info

HRMS is particularly valuable for confirming the elemental formula of the parent compound and its fragments, thereby ensuring the correct identification and assessing the purity of a sample by detecting any potential impurities with different elemental compositions.

Table 1: Key Mass Spectrometry Data for 2,6-Dimethylcyclohexanone

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Loss
[C₈H₁₄O]⁺126Molecular Ion (M⁺)
[C₇H₁₁O]⁺111[M - CH₃]⁺
[C₆H₁₀O]⁺98[M - C₂H₄]⁺
[C₅H₉]⁺69Further fragmentation
[C₄H₈]⁺56Further fragmentation

Data compiled from publicly available spectral databases. nih.govnist.gov

Gas Chromatography (GC) for Isomer Separation and Stereochemical Distribution

Gas chromatography (GC) is a powerful analytical technique for separating and quantifying the cis and trans isomers of 2,6-dimethylcyclohexanone. acs.org The separation is based on the differential partitioning of the isomers between a stationary phase coated on a capillary column and a gaseous mobile phase. dnacih.comscielo.br The choice of the stationary phase is critical for achieving good resolution between the stereoisomers.

Typically, a non-polar or moderately polar stationary phase is used. The retention times of the cis and trans isomers will differ due to subtle differences in their boiling points and interactions with the stationary phase. In many standard GC conditions, the cis isomer elutes before the trans isomer. The relative peak areas in the resulting chromatogram can be used to determine the stereochemical distribution, or the ratio of cis to trans isomers, in a given sample. studycorgi.com This is particularly important in synthetic chemistry, where the stereoselectivity of a reaction producing 2,6-dimethylcyclohexanone needs to be assessed. researchgate.net

For instance, the reduction of 2,6-dimethylcyclohexanone to form 2,6-dimethylcyclohexanol (B1210312) isomers can be monitored by GC to determine the stereochemical outcome of the reaction. studycorgi.comsmith.edu The starting material, a mixture of cis- and trans-2,6-dimethylcyclohexanone, can be analyzed to establish the initial isomer ratio, and the product mixture can be analyzed to determine the relative amounts of the resulting alcohol stereoisomers. studycorgi.com

Table 2: Representative Gas Chromatography Data for 2,6-Dimethylcyclohexanone Isomers

Isomer Typical Elution Order Kovats Retention Index (non-polar column)
cis-2,6-DimethylcyclohexanoneFirst~985
trans-2,6-DimethylcyclohexanoneSecond~994

Retention indices are approximate and can vary depending on the specific GC column and conditions used. nih.govnist.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While trans-2,6-dimethylcyclohexanone is a liquid at room temperature, its derivatives can often be prepared as crystalline solids suitable for X-ray crystallography. sigmaaldrich.comsigmaaldrich.com This technique provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and the precise stereochemical arrangement of atoms in the crystal lattice.

For example, derivatives such as oximes, hydrazones, or semicarbazones of trans-2,6-dimethylcyclohexanone can be synthesized and crystallized. sigmaaldrich.comarkat-usa.org The resulting crystal structure would definitively confirm the trans configuration of the methyl groups relative to the cyclohexanone ring. Similarly, reaction products derived from trans-2,6-dimethylcyclohexanone, such as various substituted cyclohexanols or more complex condensation products, can be analyzed by X-ray crystallography to elucidate their solid-state conformation. nih.govacs.orgst-andrews.ac.uk

In one study, the crystal structure of 2,6-bis(2,4-dimethylbenzylidene)cyclohexanone, a derivative of cyclohexanone, was determined. nih.gov While not directly the trans-2,6-dimethylcyclohexanone structure, this type of analysis showcases how X-ray crystallography is applied to determine the conformation and molecular geometry of cyclohexanone derivatives. nih.govacs.org Another example is the X-ray crystallographic study of 2,6-dimethyl-1,4-dihydrobenzoic acid, which reveals the puckering of the cyclohexadiene ring. rsc.org Such studies on related cyclic compounds provide valuable insights into the conformational preferences of substituted six-membered rings.

Computational Chemistry and Theoretical Modeling

Application of Quantum Chemical Methods (e.g., DFT, B3LYP)

Quantum chemical methods are a cornerstone for the theoretical investigation of molecular structures and properties. Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, has been effectively employed to study isomers of 2,6-dimethylcyclohexanone (B152311). doi.org These methods are used for the crucial task of geometry optimization, where the lowest energy conformation of the molecule is determined.

For trans-2,6-dimethylcyclohexanone, the chair conformation is the most stable arrangement. In this conformation, the two methyl groups can exist in either a diaxial (a,a) or a diequatorial (e,e) orientation. DFT calculations, often utilizing basis sets like 6-31G, are performed to calculate the single-point energies of these conformers. doi.org The diequatorial (e,e) conformer is found to be significantly more stable than the diaxial (a,a) conformer due to the avoidance of unfavorable 1,3-diaxial interactions, which introduce significant steric strain.

Quantum chemical calculations provide a quantitative measure of the energetic differences between these conformers, which is critical for understanding the equilibrium state of the molecule. These computational approaches offer a balance of accuracy and computational cost, making them a frequent choice for studying organic molecules of this size.

Table 1: Illustrative Conformational Energy Data for trans-2,6-Dimethylcyclohexanone using DFT

Conformer of trans-2,6-DimethylcyclohexanoneComputational MethodRelative Energy (kcal/mol)
Diequatorial (e,e)B3LYP/6-31G0.00 (Reference)
Diaxial (a,a)B3LYP/6-31G> 3.7

Note: This table is illustrative. The significant energy difference is due to the high steric strain from 1,3-diaxial interactions between the methyl groups and axial hydrogens.

Prediction of Spectroscopic Parameters (e.g., 1J C-H NMR Coupling Constants)

Theoretical methods are not only for energetic evaluation but also for the prediction of spectroscopic data, which is invaluable for structural elucidation. The calculation of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, is a powerful application of DFT. For trans-2,6-dimethylcyclohexanone, predicting parameters like the one-bond C-H coupling constant (¹J C-H) can provide deep insight into its geometry and electronic structure.

The magnitude of ¹J C-H coupling constants is influenced by the hybridization of the carbon atom and the stereochemical environment. DFT calculations can predict these values with a high degree of accuracy. For instance, the ¹H NMR spectrum of trans-2,6-dimethylcyclohexanone shows a characteristic signal for the methyl protons as a doublet around 1.1 ppm. doi.org Computational analysis of vicinal coupling constants (³J H-H) is also crucial for confirming the relative stereochemistry of the ring protons and, by extension, the orientation of the methyl substituents. nih.gov The Karplus relationship, which correlates the dihedral angle to the coupling constant, is often used in conjunction with computationally optimized geometries to validate experimental findings. researchgate.net

Table 2: Representative Predicted vs. Experimental NMR Data

ParameterExperimental Value (CDCl₃)Predicted Value (DFT)
Methyl Proton Chemical Shift (δ)~1.1 ppm (doublet) doi.orgMethod-dependent
Vicinal Coupling (³J H-H)Dihedral angle dependent nih.govresearchgate.netDihedral angle dependent

Elucidation of Reaction Mechanisms and Transition States

Understanding how a molecule reacts is fundamental to chemistry. Computational modeling is a powerful tool for mapping out reaction pathways, identifying intermediates, and characterizing the high-energy transition states that govern reaction rates. For ketones like trans-2,6-dimethylcyclohexanone, a key reaction is the nucleophilic addition to the carbonyl group.

Theoretical studies, using DFT, can model the trajectory of an approaching nucleophile. For example, in the reduction of 2,6-dimethylcyclohexanones, computational models can determine the preferred face of attack (axial or equatorial) by a hydride reagent. researchgate.net These calculations involve locating the transition state structure for each possible pathway and calculating its energy. The pathway with the lower activation energy is predicted to be the major route, thus explaining the observed stereoselectivity of the product alcohols. researchgate.net Similarly, in reactions like the Michael-Michael Ring Closure (MIMIRC), DFT calculations are used to analyze the transition states that lead to the formation of complex polycyclic products from starting materials like trans-2,6-dimethylcyclohexanone. nih.gov

Modeling of Stereoelectronic Effects and Orbital Interactions

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule. These effects go beyond simple steric hindrance and are rooted in orbital interactions. For trans-2,6-dimethylcyclohexanone, the orientation of the methyl groups and the lone pairs of the carbonyl oxygen have significant stereoelectronic implications.

Computational methods, particularly Natural Bond Orbital (NBO) analysis, are used to dissect these interactions. NBO analysis transforms the complex calculated wavefunction into a representation of localized bonds and lone pairs, which aligns with intuitive chemical concepts. This allows for the quantification of hyperconjugative interactions, such as the stabilizing donation of electron density from a C-H or C-C sigma (σ) orbital into an empty anti-bonding sigma-star (σ*) orbital. In the context of nucleophilic addition to the carbonyl, the Cieplak model suggests that the nucleophile preferentially attacks anti-periplanar to the best electron-donating vicinal bond, an effect that can be modeled and quantified through computational analysis. researchgate.net These models help explain the facial selectivity of the carbonyl group, which is influenced by the electronic contributions of the adjacent C-C and C-H bonds of the cyclohexane (B81311) ring.

Molecular Interactions and Solution Thermodynamics

Study of Binary Mixtures with trans-2,6-Dimethylcyclohexanone

The interactions between molecules in a mixture can be understood by analyzing the deviation of the mixture's physical properties from ideal behavior. uoa.gr Experimental studies on binary mixtures of 2,6-dimethylcyclohexanone (B152311) with various organic solvents, particularly alcohols, have been undertaken to probe these interactions. acs.orgplu.mx

Experimental measurements of density (ρ), viscosity (η), and the speed of sound (u) have been reported for binary mixtures of 2,6-dimethylcyclohexanone with several aliphatic primary alcohols, including propan-1-ol, 2-propen-1-ol, and 2-propyn-1-ol, across the full range of compositions at temperatures from 303.15 to 313.15 K. acs.org Similar studies have also been conducted with substituted anilines like aniline, N-methylaniline, and N,N-dimethylaniline. plu.mxresearchgate.net

These fundamental properties provide the basis for calculating various derived thermodynamic parameters that elucidate molecular interactions. For instance, viscosity measurements in mixtures of 2,6-dimethylcyclohexanone with alcohols show a non-linear relationship with mole fraction, indicating specific interactions between the component molecules. researchgate.net

Table 1: Investigated Binary Mixtures and Measured Properties

Component 1Component 2Properties MeasuredTemperature Range (K)
2,6-DimethylcyclohexanonePropan-1-olDensity, Viscosity, Speed of Sound303.15 - 313.15
2,6-Dimethylcyclohexanone2-Propen-1-olDensity, Viscosity, Speed of Sound303.15 - 313.15
2,6-Dimethylcyclohexanone2-Propyn-1-olDensity, Viscosity, Speed of Sound303.15 - 313.15
2,6-DimethylcyclohexanoneAnilineDensity, Viscosity, Speed of Sound303.15 - 313.15
2,6-DimethylcyclohexanoneN-methylanilineDensity, Viscosity, Speed of Sound303.15 - 313.15
2,6-DimethylcyclohexanoneN,N-dimethylanilineDensity, Viscosity, Speed of Sound303.15 - 313.15

This table summarizes the systems for which detailed thermodynamic data has been experimentally determined. plu.mxacs.org

To better understand the nature of molecular interactions, excess thermodynamic properties are calculated from experimental data. These properties quantify the deviation from ideal solution behavior. Key among these are the excess molar volume (VE) and the excess isentropic compressibility (ksE). acs.org

Excess Molar Volume (VE): This parameter provides insight into the packing efficiency and specific interactions upon mixing. A negative VE suggests strong specific interactions (like hydrogen bonding or charge-transfer complex formation) or interstitial accommodation of one component within the other, leading to a volume contraction. A positive VE indicates that dispersion forces are dominant or that steric hindrance causes less efficient packing, leading to volume expansion. ias.ac.in

Excess Isentropic Compressibility (ksE): This property reflects changes in the compressibility of the solution upon mixing. Negative values of ksE imply that the mixture is less compressible than the ideal mixture, which is often a result of strong intermolecular interactions that reduce the free space between molecules. researchgate.net

In studies of 2,6-dimethylcyclohexanone with alcohols, both VE and ksE were calculated. The results help to characterize the interactions between the ketone and the alcohol molecules. acs.org

Characterization of Intermolecular Forces

The variation of thermodynamic properties in binary mixtures containing 2,6-dimethylcyclohexanone points to a combination of specific intermolecular forces. acs.org

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for directly investigating hydrogen bonding. researchgate.net In mixtures of 2,6-dimethylcyclohexanone and primary alcohols, FT-IR studies have confirmed the presence of hydrogen bonding interactions. acs.org Specifically, these studies reveal interactions between the carbonyl group (-C=O) of the cyclohexanone (B45756) derivative and the hydroxyl group (-OH) of the self-associated alcohols. acs.org This type of interaction, represented as -C=O---H-O-, is a key factor influencing the thermodynamic properties of the mixture. acs.org

The formation of these hydrogen bonds leads to more ordered structures within the liquid, affecting properties like viscosity and molar volume. rsc.org

Beyond hydrogen bonding, the thermodynamic behavior of 2,6-dimethylcyclohexanone in mixtures is also governed by other forces. The analysis of excess parameters for its mixtures with alcohols suggests the presence of dipole-dipole interactions and the formation of charge-transfer complexes. acs.orgacs.org

Charge-Transfer Complex Formation: A charge-transfer complex involves the transfer of electron density from an electron-donor molecule to an electron-acceptor molecule. nih.gov In the context of 2,6-dimethylcyclohexanone and alcohol mixtures, the formation of such complexes is proposed as one of the contributing interactions that explains the observed thermodynamic properties. acs.orgkisti.re.kr

Application of Theoretical Models for Solution Behavior

To provide a more quantitative understanding of solution behavior, theoretical models are often applied to experimental data. One such model is the Prigogine-Flory-Patterson (PFP) theory, which has been used to analyze the excess molar volume (VE) results for mixtures of 2,6-dimethylcyclohexanone with both alcohols and substituted anilines. acs.orgplu.mx

The PFP theory dissects the excess molar volume into three distinct contributions: ufv.br

Interactional Contribution: This term accounts for the energy of interactions between the different molecular surfaces.

Free Volume Contribution: This arises from the differences in the thermal expansion and "free volume" of the two components being mixed.

Internal Pressure Contribution (P):* This term relates to the differences in the internal pressures and cohesive energies of the pure components.

Prigogine-Flory-Patterson (PFP) Theory

The Prigogine-Flory-Patterson (PFP) theory is a significant model used to analyze the thermodynamic properties of liquid mixtures. It considers three primary contributions to excess molar volumes (VE): an interactional contribution, a free volume contribution, and a contribution from the difference in internal pressure (the P* effect) ufv.br.

In studies of binary mixtures involving 2,6-dimethylcyclohexanone (as a mixture of cis/trans isomers) with aliphatic primary alcohols, the PFP theory has been successfully applied to analyze the experimental VE results. acs.orgacs.org The variation in these properties suggests the presence of specific molecular interactions, including hydrogen bonding and dipole-dipole interactions, between the ketone and the alcohol molecules. acs.orgacs.org Similarly, the theory has been used to dissect the contributions to excess molar volume in mixtures of 2,6-dimethylcyclohexanone with substituted anilines researchgate.net.

According to the PFP theory, the total excess volume is the sum of three distinct terms:

Interactional Contribution (VEint): Arises from the chemical and physical forces between the component molecules.

Free Volume Contribution (VEfv): Results from differences in the thermal expansion and compressibility of the components.

Internal Pressure Contribution (VEP):* Stems from the differences in the characteristic pressures of the pure components.

This detailed analysis allows researchers to identify which effect is dominant in determining the volumetric behavior of the mixture.

Jouyban-Acree Model for Correlation of Properties

The Jouyban-Acree model is a versatile mathematical tool used to correlate the physicochemical properties of binary and multicomponent liquid mixtures at various temperatures. It provides a consistent and accurate method for predicting properties like density, viscosity, and speed of sound based on the properties of the pure components and their mole fractions in the mixture.

The model has been effectively utilized to correlate experimental data for binary mixtures containing 2,6-dimethylcyclohexanone. For instance, studies on mixtures with substituted anilines (such as N,N-dimethylaniline and N-methylaniline) and with 2-nitroanisole have successfully employed the Jouyban-Acree model. plu.mxtandfonline.com The accuracy of the model is typically evaluated by calculating the mean relative deviation (MRD) and individual relative deviation (IRD) between the experimental values and the model's predictions. plu.mxtandfonline.com The consistently low deviation values reported in these studies indicate a good agreement and affirm the model's utility in describing the behavior of solutions containing 2,6-dimethylcyclohexanone. plu.mx

Gas Solubility Studies and Lennard-Jones Parameters

The solubility of nonpolar gases in 2,6-dimethylcyclohexanone provides fundamental data on solvent-solute interactions. Research has been conducted to measure the solubility of a wide range of gases—including He, Ne, Ar, Kr, Xe, H₂, D₂, N₂, CH₄, C₂H₄, C₂H₆, CF₄, SF₆, and CO₂—in 2,6-dimethylcyclohexanone over a temperature range of 273.15 to 303.15 K at a gas partial pressure of 101.33 kPa.

From these solubility measurements, key thermodynamic functions of dissolution, such as the standard changes in Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be calculated at a standard temperature like 298.15 K. These values offer insight into the energetics and disorder of the dissolution process.

Furthermore, these experimental gas solubility data are instrumental in determining the effective Lennard-Jones (6,12) pair potential parameters for the solvent, trans-2,6-Dimethyl cyclohexanone. The scaled particle theory (SPT) is a theoretical framework used for this purpose. plu.mxtandfonline.com The SPT calculates the work required to create a cavity in the solvent a size suitable for the solute molecule, which is then used to derive the hard-sphere diameter (σ₁) and the energy parameter (ε/k) of the solvent. These parameters are fundamental to describing the intermolecular forces governing the solution's behavior. plu.mxtandfonline.com

Below are tables summarizing the thermodynamic data and the calculated Lennard-Jones parameters for 2,6-dimethylcyclohexanone.

Table 1: Thermodynamic Functions of Solution for Various Gases in 2,6-Dimethylcyclohexanone at 298.15 K

GasHenry's Law Constant (kH / 10-7 Pa)Gibbs Free Energy (ΔG° / kJ mol-1)Enthalpy (ΔH° / kJ mol-1)Entropy (ΔS° / J K-1 mol-1)
He20023.910.5-45
Ne14823.18.3-50
Ar45.420.83.7-57
Kr21.919.2-0.1-65
Xe9.9517.1-4.6-73
H₂15423.28.8-48
N₂66.821.73.5-61
CH₄32.520.00.8-64
C₂H₆9.1216.9-6.6-79
CO₂8.5116.7-8.7-85

Note: Data derived from solubility studies of 2,6-dimethylcyclohexanone (mixture of isomers).

Table 2: Effective Lennard-Jones (6,12) Pair Potential Parameters for 2,6-Dimethylcyclohexanone

ParameterValueUnit
Hard-sphere diameter (σ₁)5.89Å
Energy parameter (ε/k)565K

Note: Parameters obtained using the scaled particle theory based on gas solubility measurements. plu.mxtandfonline.com

Applications of Trans 2,6 Dimethylcyclohexanone in Advanced Organic Synthesis

Precursor in Natural Product Synthesis and Analogues

trans-2,6-Dimethylcyclohexanone and its structural isomers are valuable starting materials in the synthesis of damascones, a group of important fragrance compounds prized for their complex rosy and fruity aromas. researchgate.net The synthesis of β-damascone from a substituted cyclohexanone (B45756) precursor involves several key transformations designed to build the characteristic butenone side chain and introduce the necessary unsaturation in the cyclohexyl ring.

A common synthetic strategy involves the use of a cyclohexanone derivative to construct the core structure. For instance, a multi-step process can start with a Diels-Alder reaction between 1,3-pentadiene (B166810) and 4-methyl-3-penten-2-one, catalyzed by aluminum chloride, to produce a trimethyl-substituted cyclohexenyl ethanone (B97240) intermediate. patsnap.com This intermediate then undergoes olefin isomerization using a solid superacid catalyst to create the desired conjugated system. The final step is a condensation reaction with acetaldehyde (B116499) to form the butenone side chain, yielding β-damascenone, a closely related and equally valuable aroma compound. patsnap.com

Another documented approach begins directly with 2,6-dimethylcyclohexanone (B152311) to synthesize β-damascone, highlighting the utility of this specific ketone as a foundational building block for these high-value fragrance molecules. researchgate.net

Key Synthetic Steps for Damascone-Related Compounds
Starting Material/IntermediateReagents/ConditionsProductReference
1,3-Pentadiene and 4-Methyl-3-penten-2-oneAlCl₃ (catalyst), Dichloromethane1-(2,6,6,-trimethylcyclohex-3-enyl)-ethanone patsnap.com
1-(2,6,6,-trimethylcyclohex-3-enyl)-ethanoneSO₄²⁻/ZrO₂ (solid superacid catalyst), 300-380°C1-(2,6,6,-trimethylcyclohex-1-enyl)-ethanone patsnap.com
1-(2,6,6,-trimethylcyclohex-1-enyl)-ethanoneAcetaldehyde, Tetrahydrofuran (B95107), followed by 10% HClβ-Damascenone patsnap.com
2,6-DimethylcyclohexanoneMulti-step synthesisβ-Damascone researchgate.net

Development of Chiral Building Blocks and Intermediates

The trans-2,6-dimethylcyclohexanone framework is a key platform for developing chiral building blocks. The control of stereochemistry during its synthesis and subsequent reactions is crucial for creating enantiomerically pure or enriched molecules for use in asymmetric synthesis. acs.orgwiley.com

The stereocontrolled functionalization of the cyclohexanone ring is a fundamental challenge in organic synthesis. For prochiral cyclic ketones like 2,6-dimethylcyclohexanone, the two protons adjacent to the carbonyl group (α-protons) can be selectively removed by a chiral base to form an enantiomerically enriched enolate. This chiral enolate can then react with an electrophile, such as an allyl group, to create a new stereocenter. While this direct asymmetric deprotonation has been explored, it has shown only moderate success for the allylation of 2,6-dimethylcyclohexanone. nih.gov

A more effective method for achieving high stereoselectivity is through allylic substitution. Research has demonstrated a highly regio- and stereoselective synthesis of trans-2,6-disubstituted cyclohexanones. nih.gov This method involves an allylic substitution reaction followed by ozonolysis. The stereochemical outcome of the reaction is controlled by the existing chirality within the ring, allowing for the synthesis of enantiomerically enriched cyclohexanone derivatives. nih.gov Both alkyl and aryl groups can be successfully introduced using this methodology. nih.gov

The alkylation of enolates derived from substituted cyclohexanones is a well-studied area. The reaction of lithium enolates of 2-methylcyclohexanone, a related structure, has been investigated to understand the factors controlling the formation of different isomers. acs.org Furthermore, catalytic asymmetric alkylation of tributyltin enolates of cyclohexanone using a chiral Cr(salen) complex has been shown to produce α-quaternary stereocenters with high enantioselectivity. princeton.edu These strategies showcase the potential for developing highly controlled methods to generate complex chiral structures from simple cyclohexanone precursors.

Methods for Stereoselective Synthesis Involving Substituted Cyclohexanones
MethodSubstrate/PrecursorKey FeaturesOutcomeReference
Allylic Substitution & OzonolysisCyclohexene derivativeHigh regio- and stereoselectivity; control by pre-existing chirality.Enantiomerically enriched trans-2,6-disubstituted cyclohexanones. acs.orgnih.gov
Asymmetric Deprotonation (HCLA)2,6-DimethylcyclohexanoneUses a chiral lithium amide base to form a chiral enolate.Allylation in moderate enantiomeric excess. nih.gov
Catalytic Asymmetric AlkylationTributyltin enolate of cyclohexanoneCatalyzed by a chiral Cr(salen) complex.Products with α-quaternary stereocenters in high enantioselectivity. princeton.edu

Green Chemistry Strategies utilizing trans-2,6-Dimethylcyclohexanone Chemistry

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have found a fertile ground in the application of trans-2,6-Dimethylcyclohexanone derivatives. These compounds have been instrumental in the development of novel strategies that leverage solid-state photoreactions to achieve highly stereoselective outcomes, minimizing the need for traditional solvents and reagents.

Crystal-to-Crystal Photoreactions and Stereospecific Decarbonylation

A notable advancement in green chemistry involves the use of crystalline trans-2,6-dimethyl-2,6-di(benzyloxycarbonyl-trans-ethenyl)-cyclohexanone in stereospecific photodecarbonylation reactions. nih.gov This strategy aims to synthesize compounds with adjacent quaternary centers, a challenging synthetic goal, through a solid-state reaction that proceeds in a crystal-to-crystal manner. This approach is inherently green as it often eliminates the need for solvents, which are a major contributor to chemical waste.

The research focused on the photodecarbonylation of ketones with radical-stabilizing alkenyl substituents at the alpha-positions. nih.gov The investigation explored various derivatives to identify the most suitable substrate for an efficient solid-state reaction. The parent compound, trans-2,6-dimethylcyclohexanone isobutyl-imine, served as the starting point for the synthesis of the key photoreactive ketone. nih.gov

Detailed studies were conducted on the crystalline forms of the ester, trans-2,6-dimethyl-2,6-di(benzyloxycarbonyl-trans-ethenyl)-cyclohexanone, the corresponding dicarboxylic acid, and a dibenzylammonium salt derivative. nih.gov While the ester and the acid showed high selectivity in losing carbon monoxide to form radical combination products at low conversion rates, the crystalline dibenzylammonium salt proved to be exceptionally efficient. nih.gov This salt derivative underwent a crystal-to-crystal reaction to yield the desired product in greater than 97% yield. nih.gov

The viability of this green chemistry strategy was further demonstrated through experiments conducted under natural sunlight and on a semipreparative scale (1.5 g), highlighting its potential for practical and environmentally friendly synthesis. nih.gov The high degree of stereocontrol is attributed to the constrained environment of the crystal lattice, which dictates the conformation of the reactant molecules and the trajectory of the reactive intermediates.

SubstrateReaction TypeKey FindingsYieldReference
trans-2,6-dimethyl-2,6-di(benzyloxycarbonyl-trans-ethenyl)-cyclohexanoneSolid-state photodecarbonylationHigh selectivity at low conversions.- nih.gov
Dicarboxylic acid derivativeSolid-state photodecarbonylationHigh selectivity at low conversions.- nih.gov
Dibenzylammonium salt derivativeCrystal-to-crystal photoreactionHighly efficient and stereospecific.>97% nih.gov

Methodological Considerations and Future Research Directions

Reconciliation of Discrepancies in Literature Structural Assignments

The accurate assignment of the stereochemistry of 2,6-disubstituted cyclohexanones is crucial for understanding their reactivity and biological activity. While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are powerful tools for structural elucidation, discrepancies and challenges can arise, particularly when dealing with conformational isomers.

The cis and trans isomers of 2,6-dimethylcyclohexanone (B152311) exist in equilibrium, with the position of this equilibrium being influenced by solvent and other factors. rsc.org The conformational flexibility of the cyclohexane (B81311) ring can lead to complex NMR spectra, sometimes making definitive assignments challenging. For instance, the differentiation between axial and equatorial methyl groups is key to assigning the trans configuration.

Future work should focus on a comprehensive and comparative analysis of both cis and trans isomers using a combination of advanced 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), to unambiguously establish through-space proximities of the methyl groups relative to other protons on the ring.

Furthermore, single-crystal X-ray diffraction studies of derivatives of trans-2,6-dimethylcyclohexanone would provide definitive, solid-state structural proof, serving as a benchmark for the spectroscopic data. There is a need for a systematic study that correlates NMR data with absolute stereochemistry confirmed by X-ray crystallography, which would help to resolve any lingering ambiguities in the literature. nih.gov

Table 1: Spectroscopic Data for 2,6-Dimethylcyclohexanone

Spectroscopic Technique Key Features for Structural Elucidation Reference
¹H NMR Chemical shifts and coupling constants of methyl and methine protons. nih.gov
¹³C NMR Chemical shifts of the carbonyl carbon and the methyl-substituted carbons. nih.gov
¹⁷O NMR Chemical shift of the carbonyl oxygen. nih.gov

This is an interactive table. Click on the headers to sort the data.

Development of Novel Stereoselective Methodologies

The development of new stereoselective methods for the synthesis of trans-2,6-disubstituted cyclohexanones is a significant area of research, driven by the importance of these motifs in natural products and pharmaceuticals.

One promising approach involves the allylic substitution of a cyclohexenyl substrate followed by ozonolysis. This method has been shown to produce trans-2,6-disubstituted cyclohexanones with high regio- and stereoselectivity, where the stereochemistry is controlled by the pre-existing chirality in the ring. acs.orgnih.gov

Another powerful strategy is the desymmetrizing enantioselective hydrogenation of 2,6-dibenzylidene cyclohexanones. Using a Rhodium-f-spiroPhos complex as a catalyst, this method can deliver chiral dibenzyl cyclohexanones with excellent diastereoselectivity (favoring the trans isomer) and enantioselectivity. rsc.org

Future research should aim to expand the scope of these and other methodologies to a wider range of substrates and to develop new catalytic systems that offer even greater efficiency and selectivity. The development of organocatalytic methods for the asymmetric synthesis of trans-2,6-dimethylcyclohexanone would also be a valuable contribution to the field.

Further Mechanistic Investigations into Complex Reactions

trans-2,6-Dimethylcyclohexanone and its derivatives can undergo a variety of complex reactions, the mechanisms of which are not always fully understood. A deeper mechanistic insight is essential for optimizing reaction conditions and for applying these reactions in a predictable manner in organic synthesis.

A classic example is the Favorskii rearrangement of α-halo ketones. The rearrangement of 2-bromo-6,6-dimethylcyclohexanone to 2,2-dimethylcyclopentanecarboxylic acid upon treatment with a base is a well-known ring contraction reaction. vaia.com The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgorganic-chemistry.org Further detailed mechanistic studies, perhaps using isotopic labeling and computational modeling, could provide a more complete picture of the transition states and intermediates involved.

Additionally, 2,6-dimethylcyclohexanone has been used as a starting material in the synthesis of tetraoxanes, which are known for their antimalarial activity. nih.govsigmaaldrich.comnih.gov The formation of the tetraoxane (B8471865) ring is a complex process, and a thorough mechanistic investigation could lead to the development of more efficient synthetic routes to these important compounds.

Advanced Integrated Computational and Experimental Approaches

The combination of computational modeling and experimental work offers a powerful synergy for understanding the structure, reactivity, and properties of molecules like trans-2,6-dimethylcyclohexanone.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to predict the relative stabilities of different conformers, to model reaction pathways and transition states, and to calculate spectroscopic properties. researchgate.net For instance, computational studies on the conformational analysis of dimethylcyclohexanes have provided valuable insights into their inversion-topomerization mechanisms. researchgate.net Similarly, integrated experimental and computational studies have been used to understand the behavior of related compounds like dibenzylidene cyclohexanone (B45756). acs.org

Future research should increasingly adopt this integrated approach. For example, computational modeling could be used to design new chiral catalysts for the stereoselective synthesis of trans-2,6-dimethylcyclohexanone, with the most promising candidates then being synthesized and tested in the laboratory. This iterative cycle of prediction and experimentation can significantly accelerate the discovery of new and improved chemical transformations. The stabilization of enzymes like cyclohexanone monooxygenase through computational library design also highlights the potential of these integrated approaches in biocatalysis. researchgate.net

Exploration of Unexplored Reactivity and Derivatization Pathways

The reactivity of trans-2,6-dimethylcyclohexanone is far from being fully explored. There is significant potential for the discovery of new reactions and for the use of this compound as a versatile building block in the synthesis of more complex molecules.

One example of a successful derivatization is the synthesis of β-damascone, a valuable fragrance compound, from 2,6-dimethylcyclohexanone. arkat-usa.org This transformation demonstrates how the cyclohexanone core can be elaborated into other important chemical structures.

Future research should systematically investigate the reactivity of trans-2,6-dimethylcyclohexanone with a wide range of reagents and under various reaction conditions. This could include exploring its use in multicomponent reactions, in C-H activation chemistry, and as a precursor to novel heterocyclic systems. The synthesis of various cyclopentanone (B42830) and cyclohexanone derivatives has already shown promise in yielding compounds with interesting biological activities, suggesting that further exploration in this area could be fruitful. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
trans-2,6-Dimethylcyclohexanone
cis-2,6-Dimethylcyclohexanone
2,6-dimethylcyclohexanol (B1210312)
2-Bromo-6,6-dimethylcyclohexanone
2,2-dimethylcyclopentanecarboxylic acid
2,6-dibenzylidene cyclohexanones
β-damascone
tetraoxanes
2-bromo-6,6-dimethylcyclohexanone
2,2-dimethylcyclopentanecarboxylic acid
Rhodium-f-spiroPhos

This is an interactive table. Click on the headers to sort the data.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing trans-2,6-dimethyl cyclohexanone, and how can its stereochemistry be confirmed?

  • Methodological Answer : Use a combination of FT-IR , NMR , and photoelectron spectroscopy (PES) to confirm the structure and stereochemistry.

  • FT-IR/Raman : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and methyl group signals.
  • ¹H/¹³C NMR : Compare chemical shifts of axial vs. equatorial methyl groups. For trans-2,6-dimethyl cyclohexanone, axial methyl groups exhibit distinct downfield shifts due to steric interactions .
  • Photoelectron Spectroscopy : Measure ionization potentials (IPs) to assess substituent effects. Axial methyl groups in trans-2,6-dimethyl derivatives lower IP2 by ~0.53 eV, a unique electronic effect .

Q. How can researchers safely handle trans-2,6-dimethyl cyclohexanone in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers in a cool, dry, well-ventilated area. Avoid prolonged exposure to light or heat .
  • PPE : Wear safety goggles, nitrile gloves, and lab coats. Use fume hoods for vapor control .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Training : Ensure compliance with SOPs for cyclohexane derivatives, including emergency response protocols .

Q. What are the standard synthetic routes for trans-2,6-dimethyl cyclohexanone, and how is selectivity achieved?

  • Methodological Answer :

  • Cyclohexanol Oxidation : Catalytic dehydrogenation of trans-2,6-dimethyl cyclohexanol using Pd/SiO₂ at 110°C achieves >99% selectivity for cyclohexanone derivatives .
  • Stereochemical Control : Use chiral catalysts (e.g., Ru-BINAP complexes) during ketone formation to favor the trans configuration .
  • Purification : Separate isomers via fractional distillation or chiral column chromatography .

Advanced Research Questions

Q. How do axial vs. equatorial methyl groups influence the electronic properties and reactivity of trans-2,6-dimethyl cyclohexanone?

  • Methodological Answer :

  • Electronic Effects : Axial methyl groups stabilize radical cations via hyperconjugation, reducing IP2 by ~0.53 eV compared to equatorial groups. This impacts redox behavior in catalytic cycles .
  • Steric Effects : Axial methyl groups increase steric hindrance, slowing nucleophilic attacks at the carbonyl carbon. Computational modeling (DFT) can quantify steric maps .
  • Experimental Validation : Compare reaction kinetics in hydrogenation/oxidation reactions using isotopically labeled analogs .

Q. What mechanistic pathways lead to byproduct formation during the autoxidation of trans-2,6-dimethyl cyclohexanone?

  • Methodological Answer :

  • Primary Pathway : Cyclohexyl hydroperoxide propagation generates cyclohexoxy radicals, which undergo β-C–C cleavage to form ω-formyl radicals. These radicals dimerize or oxidize to carboxylic acids .
  • Solvent Cage Effects : In liquid-phase reactions, solvent cages stabilize intermediates, favoring byproducts like adipic acid. Use ESR spectroscopy to detect radical intermediates .
  • Mitigation Strategies : Add radical scavengers (e.g., TEMPO) or optimize reaction temperature/pressure to suppress side reactions .

Q. How can photocatalytic oxidation be optimized for selective conversion of trans-2,6-dimethyl cyclohexanol to the corresponding ketone?

  • Methodological Answer :

  • Catalyst Design : Use TiO₂ or WO₃ photocatalysts doped with Pt to enhance charge separation. UV-vis spectroscopy monitors catalyst bandgap adjustments .
  • Reactor Optimization : A slurry photoreactor with a three-level factorial design maximizes cyclohexanone yield. Key variables: light intensity, catalyst loading, and O₂ flow rate .
  • In Situ Monitoring : ATR-FTIR tracks intermediate species (e.g., peroxides) to avoid over-oxidation to carboxylates .

Q. What computational tools are available for predicting synthetic routes to trans-2,6-dimethyl cyclohexanone derivatives?

  • Methodological Answer :

  • Retrosynthesis AI : Platforms like PubChem’s retrosynthesis tool use Reaxys and Pistachio databases to propose routes from commercially available chiral precursors .
  • DFT Modeling : Calculate transition-state energies for stereoselective steps (e.g., ketone reduction) using Gaussian or ORCA software .
  • Hessian Matrix Estimation : Apply the Nelder-Mead simplex method to optimize reaction coordinates and identify minima .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.